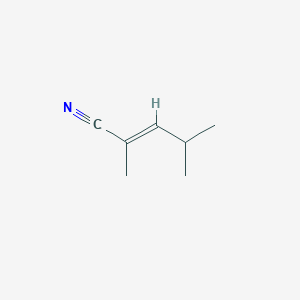
2,4-Dimethyl-2-pentenenitrile, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-pentenenitrile, (E)- is an organic compound with the molecular formula C7H11N. It is characterized by its nitrile functional group attached to a pentene backbone with two methyl groups at the 2 and 4 positions. This compound is known for its stereochemistry, specifically the (E)-configuration, which indicates the trans arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-pentenenitrile, (E)- can be achieved through various organic reactions. One common method involves the alkylation of 2-methyl-2-pentenenitrile with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of 2,4-Dimethyl-2-pentenenitrile, (E)- often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-pentenenitrile, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,4-Dimethyl-2-pentenenitrile, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-pentenenitrile, (E)- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Pentene, 4,4-dimethyl-, (Z)-: This is the cis isomer of 2,4-Dimethyl-2-pentenenitrile, (E)-, with different stereochemistry around the double bond.
2-Pentene, 4,4-dimethyl-: This compound lacks the nitrile group, making it less reactive in certain chemical reactions.
cis-1,1,1-Trimethyl-2-butene: Another similar compound with different substituents and stereochemistry.
Uniqueness
2,4-Dimethyl-2-pentenenitrile, (E)- is unique due to its specific (E)-configuration and the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and research applications.
Properties
CAS No. |
19124-18-6 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(E)-2,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h4,6H,1-3H3/b7-4+ |
InChI Key |
BDAQROGLFIAJKL-QPJJXVBHSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C#N |
Canonical SMILES |
CC(C)C=C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


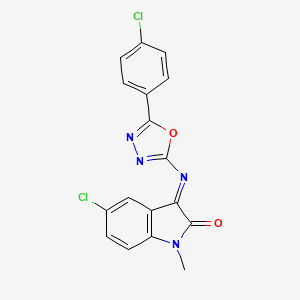

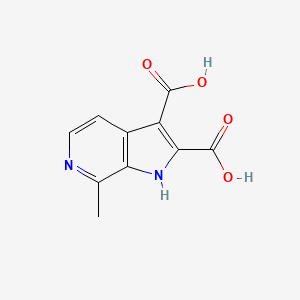
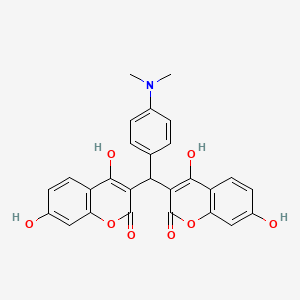



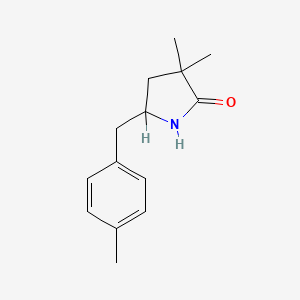
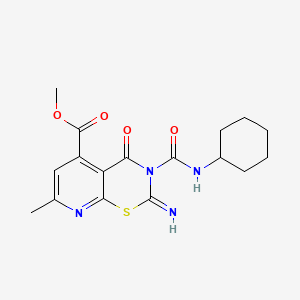
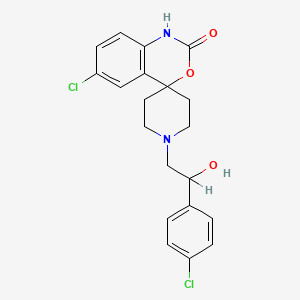
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
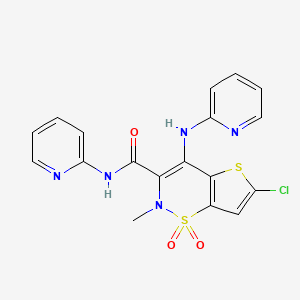
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

